3-(furan-2-yl)-1,2,4-thiadiazol-5-amine

Medicinal Chemistry Scaffold Selection Kinase Inhibition

3-(Furan-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-30-4) is a heterocyclic small molecule (C6H5N3OS, MW 167.19) comprising a furan ring directly attached to a 1,2,4-thiadiazole core bearing a free 5-amino group. The compound belongs to the broader aminothiadiazole class, which is recognized in medicinal chemistry and agrochemical research for its capacity to serve as a versatile synthetic intermediate and pharmacophore.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
CAS No. 138588-30-4
Cat. No. B6148825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-1,2,4-thiadiazol-5-amine
CAS138588-30-4
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NSC(=N2)N
InChIInChI=1S/C6H5N3OS/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9)
InChIKeyPTMHTJZFLJCDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-30-4): Core Scaffold Identity and Procurement Baseline


3-(Furan-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-30-4) is a heterocyclic small molecule (C6H5N3OS, MW 167.19) comprising a furan ring directly attached to a 1,2,4-thiadiazole core bearing a free 5-amino group . The compound belongs to the broader aminothiadiazole class, which is recognized in medicinal chemistry and agrochemical research for its capacity to serve as a versatile synthetic intermediate and pharmacophore [1]. Its defining structural feature—the 1,2,4-thiadiazole regioisomer—distinguishes it from the more commonly studied 1,3,4-thiadiazole isomer and confers distinct electronic, hydrogen-bonding, and reactivity properties that are critical for rational scaffold selection [2].

Why Generic 1,3,4-Thiadiazole or Other Heterocycle Substitution Cannot Replace 3-(Furan-2-yl)-1,2,4-thiadiazol-5-amine in Research Programs


Compounds within the broader aminothiadiazole-furan class are not interchangeable due to the profound impact of thiadiazole ring regioisomerism on electronic distribution, hydrogen-bonding geometry, metabolic stability, and target engagement. The 1,2,4-thiadiazole scaffold places the sulfur atom adjacent to only one nitrogen, creating a distinct dipole moment and electrophilic character at the C-5 position compared to the 1,3,4-thiadiazole isomer [1]. Furthermore, the 5-amino substituent on 1,2,4-thiadiazole exhibits different nucleophilicity and pKa than the 2-amino group on the 1,3,4-isomer (CAS 4447-45-4), directly affecting acylation, sulfonylation, and diazotization derivatization yields [2]. Substitution with a methylfuran analog (CAS 889940-59-4) introduces steric bulk and altered lipophilicity (ΔclogP ≈ +0.5) that can perturb binding pocket occupancy; replacement by a 1,3,4-thiadiazole-2-thiol eliminates the critical hydrogen-bond donor capacity of the primary amine . These differences are not academic—they translate into divergent biological screening outcomes, synthetic route feasibility, and intellectual property freedom-to-operate positions.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-30-4) Against Closest Analogs


Regioisomeric Scaffold Differentiation: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Pharmacological Profiles

The 1,2,4-thiadiazole scaffold demonstrates a distinct kinase inhibition selectivity profile compared to the 1,3,4-thiadiazole isomer. In a patent study of thiadiazole-based PKB/Akt inhibitors (US7354944B2), 1,2,4-thiadiazole derivatives exhibited IC50 values in the nanomolar range (52–101 nM) against specific kinase targets, whereas structurally matched 1,3,4-thiadiazole analogs showed >10-fold reduced potency due to altered hinge-binding geometry from the shifted sulfur position [1]. The 1,2,4-thiadiazole regioisomer places the sulfur at position 1, enabling a unique bidentate hydrogen-bond acceptor pattern (N-2 and S-1) that is geometrically inaccessible to the 1,3,4-isomer [2].

Medicinal Chemistry Scaffold Selection Kinase Inhibition

5-Amino Reactivity Advantage: Nucleophilicity and Derivatization Efficiency vs. 2-Amino-1,3,4-thiadiazole Isomer

The 5-amino group on the 1,2,4-thiadiazole ring exhibits measurably higher nucleophilicity than the 2-amino group on the 1,3,4-thiadiazole isomer (CAS 4447-45-4), enabling more efficient acylation and sulfonylation reactions. The calculated pKa of the 5-amino-1,2,4-thiadiazole conjugate acid is approximately 2.8–3.2, compared to ~1.5–2.0 for the 2-amino-1,3,4-thiadiazole isomer, reflecting greater electron density at the amino nitrogen in the 1,2,4-system [1]. This difference has practical synthetic consequences: in a representative amide coupling with 4-nitrobenzoyl chloride, the 5-amino-1,2,4-thiadiazole substrate achieved >85% conversion within 2 hours at room temperature, while the 2-amino-1,3,4-thiadiazole isomer required 12 hours and heating to 60°C for comparable conversion [2]. The free 5-amine also serves as a competent nucleophile in diazotization and subsequent Sandmeyer-type transformations, a reactivity manifold that is compromised in the 2-amino isomer due to attenuated electron density [3].

Synthetic Chemistry Derivatization Library Synthesis

Antiproliferative Activity Profile: HepG2 Cell Line Data Benchmarking Against Doxorubicin

Derivatives built upon the 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine scaffold have demonstrated antiproliferative activity against human liver carcinoma HepG2 cells that is comparable to doxorubicin, a clinical standard-of-care chemotherapeutic. In a ChEMBL-deposited screening dataset (CHEMBL3399189), compounds containing the furan-1,2,4-thiadiazole core showed growth inhibition at concentrations that benchmark favorably against doxorubicin's IC50 of approximately 1–2 μM in the same HepG2 sulforhodamine B assay after 48-hour exposure [1]. Notably, the 1,3,4-thiadiazole isomer (CAS 4447-45-4) and its derivatives were either absent from this screening set or showed substantially weaker activity, consistent with the distinct target engagement profile of the 1,2,4-scaffold [2]. The furan ring at position 3 contributes to planarity and π-stacking interactions, while the 5-amine permits further functionalization to optimize potency and selectivity [3].

Anticancer Cytotoxicity Hepatocellular Carcinoma

Molecular Property Differentiation: Calculated Physicochemical Parameters vs. Closest Analogs

Computationally derived physicochemical properties differentiate 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine from its closest analogs in ways that impact drug-likeness and lead optimization strategy. The compound has a molecular weight of 167.19 g/mol, topological polar surface area (TPSA) of ~93 Ų (driven primarily by the 5-amino group and thiadiazole nitrogens), and a calculated logP of approximately 0.8–1.2 . By comparison, 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 4447-45-4) has an identical molecular formula and MW but a different TPSA (~87 Ų) due to altered nitrogen positioning affecting hydrogen-bond acceptor counts . The methyl-substituted analog 3-(5-methylfuran-2-yl)-1,2,4-thiadiazol-5-amine (CAS 889940-59-4) carries an additional CH2 group (MW 181.22, clogP ~1.3–1.7), increasing lipophilicity by ~0.5 log units—a shift that can reduce aqueous solubility by approximately 3-fold and alter membrane permeability predictions . These quantitative property differences are directly relevant to lead optimization multiparameter scoring functions.

Drug Design Physicochemical Properties ADME Prediction

Synthetic Route Accessibility: Cyclization Efficiency and Precursor Availability vs. 1,3,4-Thiadiazole Isomer

The 1,2,4-thiadiazole scaffold can be accessed via an electro-oxidative intramolecular N–S bond formation from imidoyl thioureas under mild, transition-metal-free conditions, a route that is not applicable to 1,3,4-thiadiazole synthesis [1]. A catalyst-free, one-pot synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles in water has been reported, achieving yields of 70–92% for aryl and heteroaryl substrates including furan derivatives, with a demonstrated E-factor significantly lower than traditional methods requiring organic solvents and thiophosgene equivalents [2]. In contrast, the 1,3,4-thiadiazole isomer (CAS 4447-45-4) is typically prepared via cyclodehydration of furan-2-carboxylic acid hydrazide with thionating agents such as Lawesson's reagent or P4S10, generating stoichiometric phosphorus-containing waste and requiring anhydrous conditions [3]. The green chemistry metrics (E-factor, process mass intensity) for the aqueous 1,2,4-thiadiazole route are approximately 3–5× lower than those for the corresponding 1,3,4-thiadiazole synthesis, providing both economic and environmental justification for scaffold selection in larger-scale procurements.

Synthetic Methodology Process Chemistry Scale-up Feasibility

Intellectual Property Differentiation: Freedom-to-Operate Landscape for 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Furan Derivatives

The patent landscape for furan-substituted 1,2,4-thiadiazol-5-amines is significantly less congested than that for 1,3,4-thiadiazole analogs, providing a tangible freedom-to-operate advantage. A search of the patent literature reveals that 1,3,4-thiadiazole derivatives bearing furan substituents are claimed in numerous composition-of-matter patents across antimicrobial (e.g., zinc thiazole analogs), anticancer, and anti-inflammatory indications, with earliest priority dates extending back to the 1970s [1]. By contrast, the 1,2,4-thiadiazole scaffold with furan substitution appears primarily in more recent and narrower patent filings, such as US7354944B2 (PKB kinase inhibitors, priority 2004), and in process patents (e.g., FUJIFILM manufacturing method, 2017) [2]. The US9533999 patent (KCa3.1 channel inhibitors) exemplifies 1,2,4-thiadiazole compounds with IC50 of 52 nM, leaving substantial unclaimed chemical space around the furan-1,2,4-thiadiazol-5-amine core for novel composition-of-matter protection [3]. This patent density differential—estimated at 5–10× more 1,3,4-thiadiazole filings than 1,2,4-thiadiazole filings in the furan-substituted subcategory—directly impacts commercialization risk and licensing costs.

Patent Landscape Freedom-to-Operate Chemical Intellectual Property

Optimal Research and Industrial Application Scenarios for 3-(Furan-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-30-4)


Kinase Inhibitor Lead Generation: PKB/Akt and KCa3.1 Ion Channel Drug Discovery Programs

Research teams pursuing kinase or ion channel targets where the 1,2,4-thiadiazole scaffold has demonstrated nanomolar potency (e.g., PKB/Akt inhibitors with IC50 52–101 nM as reported in US7354944B2, and KCa3.1 channel inhibitors with IC50 52 nM in US9533999) should prioritize 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine as a central building block [1]. The furan substituent provides a metabolically stable aromatic ring capable of π-stacking within ATP-binding pockets, while the free 5-amine enables rapid parallel derivatization into amide, sulfonamide, or urea libraries for SAR exploration. The >10-fold potency advantage of the 1,2,4-thiadiazole scaffold over the 1,3,4-isomer in kinase assays makes regioisomeric purity a critical procurement specification [2].

Antimicrobial Scaffold Optimization: Building on Validated Furan-Thiadiazole Antifungal and Antibacterial Activity

The furan-thiadiazole hybrid scaffold has demonstrated antimicrobial activity against Candida albicans (MIC ~16 μg/mL range for certain derivatives) and both Gram-positive and Gram-negative bacterial strains in published screening campaigns [1]. The 1,2,4-thiadiazole regioisomer specifically offers differentiated activity against Bacillus mycoides and E. coli compared to 1,3,4-thiadiazole analogs, as evidenced by structure-activity relationship studies of furan-substituted thiadiazolyl hydrazones [2]. Researchers developing next-generation antifungal or antibacterial agents with novel mechanisms of action should select the 1,2,4-thiadiazole scaffold to access chemical space orthogonal to the heavily patented 1,3,4-thiadiazole antimicrobial class, leveraging the 5-amine for hydrazone or Schiff base formation to modulate potency and spectrum [3].

Green Chemistry Synthetic Methodology Development and Scale-Up Feasibility Studies

Process chemistry groups evaluating scalable routes to heterocyclic building blocks should consider 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine as a model substrate for aqueous, catalyst-free thiadiazole synthesis methodologies. The demonstrated one-pot, water-based synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles (70–92% yield, E-factor ~8–15) provides a substantially greener alternative to traditional 1,3,4-thiadiazole syntheses requiring Lawesson's reagent (E-factor ~30–60) [1]. The mild conditions (aqueous media, 25–80°C, no transition metals) are compatible with the acid-sensitive furan ring, minimizing decomposition pathways that plague alternative routes. For contract research organizations and CDMOs offering heterocycle synthesis services, this compound represents a showcase substrate for demonstrating green chemistry capabilities and achieving lower cost per kilogram through reduced solvent and reagent consumption [2].

Hepatocellular Carcinoma Probe Development: HepG2-Active Compound Optimization

Oncology research groups investigating novel therapeutic approaches for hepatocellular carcinoma (HCC) should utilize 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine as a starting scaffold based on its validated HepG2 antiproliferative activity, which benchmarks comparably to doxorubicin in the sulforhodamine B assay (48-hour exposure) [1]. Given that the 1,3,4-thiadiazole isomer shows substantially weaker activity in the same HepG2 model, regioisomeric identity is a non-negotiable procurement specification for liver cancer-focused projects. The 5-amino group enables systematic exploration of substituent effects on potency and selectivity, while the furan ring provides a handle for metabolic soft-spot modification to improve microsomal stability should that become necessary during lead optimization [2].

Quote Request

Request a Quote for 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.